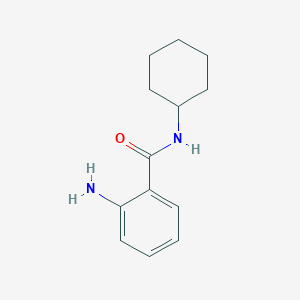

2-Amino-N-cyclohexylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWGBTCRPVCUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341997 | |

| Record name | 2-Amino-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56814-11-0 | |

| Record name | 2-Amino-N-cyclohexylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56814-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N-cyclohexylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Amino-N-cyclohexylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexylbenzamide is an organic compound that belongs to the benzamide class of molecules.[1] It is characterized by a benzene ring substituted with both a primary amine group and a carboxamide group, the latter of which is further N-substituted with a cyclohexyl ring.[1][2] This compound serves as a valuable building block in organic synthesis and is utilized in proteomics research.[3] It is also employed as a reference standard for drug impurities and as a reagent in biomedical research.[4] The structural arrangement of an aromatic amine and an amide linkage makes it a subject of interest for developing novel chemical entities in medicinal chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These identifiers and descriptors are crucial for database searching, regulatory documentation, and computational modeling.

Identifiers and Molecular Characteristics

| Property | Value | Reference(s) |

| CAS Number | 56814-11-0 | [2][3][4][5] |

| Molecular Formula | C₁₃H₁₈N₂O | [2][3][4][5] |

| Molecular Weight | 218.29 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N | [2] |

| InChI | InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16) | [2] |

| InChIKey | AHWGBTCRPVCUBP-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Reference(s) |

| XLogP3-AA (Lipophilicity) | 2.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 218.141913202 Da | [2] |

| Topological Polar Surface Area | 55.1 Ų | [2] |

| Solubility | Slightly soluble in chloroform, methanol, and DMSO. | [1] |

Spectral Information

Spectral data is fundamental for the structural confirmation and purity assessment of this compound.

| Spectrum Type | Data Availability and Source | Reference(s) |

| ¹H NMR | Available. Instrument: Varian CFT-20. Source: SpectraBase. | [2] |

| ¹³C NMR | Available. Source: SpectraBase. | [2] |

| Mass Spectrometry (GC-MS) | Available. Source: NIST Mass Spectrometry Data Center. | [2] |

| Infrared (FTIR) | Available. Technique: KBr WAFER. Source: Maybridge Chemical / SpectraBase. | [2] |

Experimental Protocols

General Synthesis Pathway

While specific, detailed protocols for the synthesis of this compound are not extensively published in open literature, a common synthetic route can be proposed based on standard organic chemistry principles. One plausible method involves the amidation of a protected anthranilic acid derivative with cyclohexylamine. A general workflow is outlined below.

Objective: To synthesize this compound.

Materials:

-

Isatoic anhydride (or other 2-aminobenzoic acid derivative)

-

Cyclohexylamine

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A base (e.g., Triethylamine)

-

Reagents for workup and purification (e.g., aqueous HCl, aqueous NaHCO₃, brine, MgSO₄ or Na₂SO₄)

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: To a solution of isatoic anhydride in an appropriate solvent, add cyclohexylamine. The reaction can be performed at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Workup:

-

Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid derivatives, and finally with brine.

-

The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product is purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: The identity and purity of the final compound are confirmed using the spectral methods outlined in Section 3.0 (NMR, IR, MS).

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a generalized workflow for the chemical synthesis and subsequent characterization of this compound.

Caption: General workflow for synthesis and characterization.

Safety and Handling

This compound is classified with several hazards according to the Globally Harmonized System (GHS).[2][6] Researchers must handle this chemical with appropriate safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Reference(s) |

| Skin Corrosion/Irritation | 2 | [2][6] |

| Serious Eye Damage/Eye Irritation | 2 | [2][6] |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | 3 | [2][6] |

Hazard and Precautionary Statements

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[2][6]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P319 (Get medical help if you feel unwell).[2][6]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4][6] Recommended long-term storage is at -20°C.[4]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]

-

References

- 1. 2-amino-N-cyclohexyl-N-methylbenzamide (73393-40-5) for sale [vulcanchem.com]

- 2. This compound | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 56814-11-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide on 2-Amino-N-cyclohexylbenzamide (CAS 56814-11-0)

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of in-depth technical information for the compound 2-Amino-N-cyclohexylbenzamide (CAS 56814-11-0). While this chemical is listed by various commercial suppliers for research purposes, there is no substantive body of published research detailing its synthesis, biological activities, mechanism of action, or potential therapeutic applications.

This guide summarizes the currently available data and highlights the significant gaps in the scientific record.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound has been compiled from publicly accessible databases.[1]

| Property | Value | Source |

| CAS Number | 56814-11-0 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O | [1][2] |

| Molecular Weight | 218.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N | [1] |

| InChI Key | AHWGBTCRPVCUBP-UHFFFAOYSA-N | [1] |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not available in peer-reviewed scientific literature. Commercial availability suggests that scalable synthetic routes exist; however, these are proprietary and not publicly disclosed.

Biological Activity and Mechanism of Action

There is a notable absence of published studies on the biological activity of this compound. No information could be found regarding its pharmacological profile, potential therapeutic targets, or mechanism of action. Furthermore, there are no publicly available results from biological screenings or assays.

Signaling Pathways

Due to the lack of research on its biological effects, there are no known signaling pathways associated with this compound.

Experimental Protocols

As no experimental studies involving this compound have been published, this guide cannot provide any detailed methodologies for its analysis or use in a research setting.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment, are advised when handling this compound.

Future Research Directions

The absence of data on this compound presents an opportunity for foundational research. A logical starting point would be to develop and publish a robust and reproducible synthetic protocol. Subsequent studies could involve a broad-based biological screening to identify any potential pharmacological activities. Should any significant activity be observed, further research could then focus on elucidating the mechanism of action, identifying molecular targets, and exploring potential therapeutic applications.

To facilitate such research, a generalized workflow for the initial in vitro evaluation of a novel chemical compound is proposed below.

Figure 1. A generalized workflow for the initial in vitro evaluation of a novel chemical compound.

References

"2-Amino-N-cyclohexylbenzamide" molecular structure

An In-depth Technical Guide to 2-Amino-N-cyclohexylbenzamide

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and drug development professionals, with a focus on structured data presentation and detailed experimental protocols.

This compound is an organic compound featuring a primary amine and an N-substituted amide group on a benzene ring. This structure serves as a scaffold in medicinal chemistry and materials science.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 56814-11-0[1][2][3][4] |

| Molecular Formula | C₁₃H₁₈N₂O[1][2][3][4] |

| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N[1] |

| InChI Key | AHWGBTCRPVCUBP-UHFFFAOYSA-N[1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 218.29 g/mol [1][3][4] |

| Exact Mass | 218.141913202 Da[1] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[3] |

Synthesis and Analytical Characterization

While multiple synthetic routes may exist, a common and effective method for preparing N-substituted 2-aminobenzamides is through the reaction of isatoic anhydride with a corresponding amine.

Experimental Protocol: Synthesis via Isatoic Anhydride

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

-

Isatoic anhydride

-

Cyclohexylamine

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dioxane)

-

Stir plate and magnetic stir bar

-

Reaction flask and condenser

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

In a clean, dry reaction flask, dissolve isatoic anhydride (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

-

Add cyclohexylamine (1.1 equivalents) to the solution dropwise at room temperature. The reaction is often exothermic.

-

After the addition is complete, heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the evolution of CO₂ gas.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Databases indicate the availability of various spectral data for this compound[1].

Table 3: Summary of Available Spectroscopic Data

| Technique | Database/Reference | Expected Key Features |

|---|---|---|

| ¹H & ¹³C NMR | SpectraBase[1] | Signals corresponding to aromatic, cyclohexyl, amine (NH₂), and amide (NH) protons and carbons. |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center[1] | Molecular ion peak (M⁺) at m/z ≈ 218. |

| Infrared (IR) Spectroscopy | SpectraBase[1] | Characteristic absorptions for N-H stretching (amine/amide, ~3200-3400 cm⁻¹), C=O stretching (amide I, ~1640 cm⁻¹), and aromatic C-H bonds.[5] |

| Raman Spectroscopy | SpectraBase[1] | Complementary vibrational data, particularly for the aromatic ring and C-N bonds. |

Potential Biological Activity and Screening Protocols

While specific biological activities for this compound are not extensively documented, the benzamide scaffold is present in many pharmacologically active molecules. Structurally related compounds, such as salicylanilides, have demonstrated a broad range of effects, including antimicrobial, anti-inflammatory, and antineoplastic activities[6]. Therefore, initial screening should focus on these areas.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the compound's effect on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound, dissolved in DMSO (stock solution)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be <0.5%. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO only) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control wells and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound, dissolved in DMSO

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the 96-well plate.

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate care in a laboratory setting.[1]

Table 4: GHS Hazard Classification

| Hazard Code | Description | Classification |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritation, Category 2[1] |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2[1] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3[1] |

Handling Recommendations:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact[3].

-

Avoid inhaling dust or vapors[3].

-

Store the compound in a tightly sealed container under the recommended storage conditions[3].

References

- 1. This compound | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 56814-11-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. scbt.com [scbt.com]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-N-cyclohexylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-N-cyclohexylbenzamide, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and a proposed workflow for the investigation of its biological activities.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a compound is critical for its unambiguous identification in research and development.

The internationally recognized IUPAC name for the compound is This compound .[1]

This compound is also known by several synonyms, which are primarily used in chemical databases and commercial listings:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols. The data presented are computationally derived.[1]

| Property | Value |

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| Exact Mass | 218.141913202 Da |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 55.1 Ų |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

While multiple synthetic routes for this compound have been proposed, a common and effective method involves the amidation of a benzoic acid derivative with cyclohexylamine. Below is a detailed experimental protocol for a representative synthesis.

Reaction Scheme:

Isatoic anhydride + Cyclohexylamine → this compound + CO2 + H2O

Materials and Reagents:

-

Isatoic anhydride

-

Cyclohexylamine

-

Anhydrous Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.

-

Addition of Amine: To the stirred solution, add cyclohexylamine (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Experimental Workflow

The specific biological activity and mechanism of action for this compound are not extensively documented in publicly available literature. However, the benzamide scaffold is present in a wide range of biologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. Therefore, a logical first step in the investigation of this compound is a systematic screening for these potential activities.

The following diagram outlines a proposed experimental workflow for the initial biological characterization of this compound.

References

"2-Amino-N-cyclohexylbenzamide" physical and chemical properties

An In-depth Technical Guide to 2-Amino-N-cyclohexylbenzamide

Introduction

This compound is an organic compound featuring a primary aromatic amine and a secondary amide functional group. Its structure, consisting of an anthranilamide core coupled with a cyclohexyl moiety, makes it a subject of interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and safety information, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

The core structure of this compound consists of a benzene ring substituted with an amino group and a carboxamide group at positions 2 and 1, respectively. The nitrogen of the amide is attached to a cyclohexyl ring.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 56814-11-0 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O | [1][2] |

| Molecular Weight | 218.29 g/mol | [1][2] |

| InChI | InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16) | [1] |

| InChIKey | AHWGBTCRPVCUBP-UHFFFAOYSA-N | [1] |

| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N |[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are determined by its constituent functional groups and overall structure.

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Typically a white to off-white solid (by analogy to related compounds). | [3] |

| Melting Point | Data not available. Related compounds like N-Cyclohexylbenzamide melt at 145 °C. | [4] |

| Boiling Point | Data not available. | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. | [3][5] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C. |[6] |

Table 3: Computed Chemical Properties

| Property | Value | Reference |

|---|---|---|

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 218.141913202 Da | [1] |

| Polar Surface Area | 55.1 Ų |[1] |

Spectral Information

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While specific spectra are proprietary to databases, the expected characteristics are as follows:

-

¹H NMR: Signals corresponding to the aromatic protons (typically in the range of 6.5-8.0 ppm), the cyclohexyl protons (1.0-4.0 ppm), the amine (-NH₂) protons (broad signal), and the amide (N-H) proton (broad signal).

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the amide (around 165-175 ppm), and the aliphatic carbons of the cyclohexyl ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1630-1680 cm⁻¹), and N-H bending.[1]

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound. Common fragmentation patterns would involve the cleavage of the amide bond.[1]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its primary aromatic amine and secondary amide groups.

-

Amino Group Reactivity: The primary amine at the 2-position is nucleophilic and can participate in various reactions such as acylation, sulfonation, and diazotization.[7]

-

Amide Bond Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

Stability and Storage: The compound should be stored in a cool, dry place, away from strong oxidizing agents. For long-term storage, temperatures of -20°C are recommended.[6]

Experimental Protocols: Synthesis

A common method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid (or its activated derivative) with an amine. For this compound, a representative synthesis would involve the reaction of a protected 2-aminobenzoic acid with cyclohexylamine.

General Synthesis Protocol:

-

Protection of the Amino Group: The amino group of 2-aminobenzoic acid is first protected to prevent self-reaction. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

-

Activation of the Carboxylic Acid: The carboxylic acid of the protected 2-aminobenzoic acid is activated to facilitate nucleophilic attack by the amine. This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).

-

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with cyclohexylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid byproduct.

-

Deprotection: The protecting group on the aromatic amine is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the final product, this compound.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Several synthetic routes are cataloged in chemical databases, including starting from 2-Nitrobenzyl alcohol and Cyclohexylamine.[8]

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological pathways for this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules.

-

Enzyme Inhibition: Related structures incorporating cyclohexyl and amide groups have been explored as potential enzyme inhibitors, for instance, targeting Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX).[7]

-

Research Applications: It is used as a reference standard for drug impurities and as a reagent in biomedical research.[6]

-

Building Block: The compound serves as a valuable building block in organic synthesis for creating more complex molecules with potential therapeutic applications.[3]

Due to the lack of specific, well-defined signaling pathway information for this compound, a pathway diagram is not provided. Researchers may use this molecule as a scaffold to develop ligands for various biological targets.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be followed during handling.

Table 4: GHS Hazard Information

| Hazard Class | Code | Description | Reference |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][9][10] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |[1][9][10] |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[10]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][10]

References

- 1. This compound | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-amino-N-cyclohexyl-N-methylbenzamide (73393-40-5) for sale [vulcanchem.com]

- 6. bio-fount.com [bio-fount.com]

- 7. 2-Amino-N-cyclohexyl-DL-propanamide|CAS 86211-51-0 [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chemical-label.com [chemical-label.com]

- 10. echemi.com [echemi.com]

Solubility Profile of 2-Amino-N-cyclohexylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-N-cyclohexylbenzamide, a compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility profile of this compound. It includes detailed experimental protocols for the industry-standard shake-flask method and outlines the expected qualitative solubility in a range of common solvents based on the behavior of structurally similar benzamide derivatives. Furthermore, a clear workflow for solubility determination is presented visually to guide laboratory practice.

Introduction

This compound is a benzamide derivative with potential applications in drug discovery and development. A thorough understanding of its solubility in various solvents is fundamental for its synthesis, purification, formulation, and in vitro and in vivo screening. Poor solubility can be a significant impediment in the drug development pipeline, affecting bioavailability and therapeutic efficacy. This guide serves as a practical resource for researchers to systematically evaluate the solubility of this compound.

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound is not extensively reported in peer-reviewed journals or chemical databases. However, based on the general characteristics of benzamide derivatives, a qualitative solubility profile can be anticipated. Benzamides typically exhibit low solubility in aqueous solutions and greater solubility in polar organic solvents.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Solvent | Expected Qualitative Solubility |

| Aqueous | Water | Low / Insoluble |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Low / Insoluble | |

| Alcohols | Methanol | Soluble to Sparingly Soluble |

| Ethanol | Soluble to Sparingly Soluble | |

| Ketones | Acetone | Soluble |

| Amides | Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Highly Soluble |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Chloroform | Slightly Soluble | |

| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble |

| Hydrocarbons | n-Hexane | Insoluble |

Note: This table is predictive and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2] This method involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium.[1] The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.[3]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or solvent for UV-Vis analysis

Detailed Protocol for the Shake-Flask Method

-

Preparation of the Sample: Accurately weigh an excess amount of this compound and add it to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Addition of Solvent: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath, typically set at 25 °C or 37 °C, on an orbital shaker. Agitate the mixture for a predetermined period, generally 24 to 48 hours, to ensure that equilibrium is reached.[2]

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to sediment.[1]

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of a compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be broadly published, this technical guide provides researchers with the necessary framework to generate this critical information. The detailed shake-flask protocol and the anticipated qualitative solubility profile offer a solid starting point for any investigation into the physicochemical properties of this compound. Accurate and reproducible solubility data are indispensable for the progression of this compound in the drug discovery and development process.

References

The Enigmatic History and Unexplored Potential of 2-Amino-N-cyclohexylbenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexylbenzamide, a molecule belonging to the broader class of anthranilamides, presents a curious case in the annals of medicinal chemistry. While its structural components—an anthranilamide core and a cyclohexyl moiety—are prevalent in a variety of biologically active compounds, the specific history and detailed pharmacological profile of this particular entity remain largely undocumented in readily accessible scientific literature. This technical guide aims to provide a comprehensive overview of what is known about this compound, drawing from the general context of its chemical class, and to highlight the significant gaps in our knowledge that present opportunities for future research.

Chemical Identity and Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily sourced from public chemical databases.

| Property | Value | Source |

| CAS Number | 56814-11-0 | PubChem[1] |

| Molecular Formula | C₁₃H₁₈N₂O | PubChem[1] |

| Molecular Weight | 218.29 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N | PubChem[1] |

| Physical Description | Predicted to be a solid | |

| Solubility | Predicted to be sparingly soluble in water |

Historical Context and Discovery: An Uncharted Territory

A thorough review of scientific databases and patent literature reveals a conspicuous absence of a definitive "discovery" paper for this compound. The specific researchers, institution, or the exact date of its first synthesis and characterization are not clearly documented in the available records.

However, the broader family of 2-aminobenzamides, also known as anthranilamides, has been a subject of significant interest in medicinal chemistry for decades. These compounds are recognized as valuable scaffolds in the development of a wide range of therapeutic agents, exhibiting activities such as:

-

Antimicrobial agents

-

Anticancer agents

-

Inhibitors of various enzymes

-

Agents targeting the central nervous system

The synthesis of 2-aminobenzamide derivatives is often achieved through the reaction of isatoic anhydride with a primary or secondary amine. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent decarboxylation to yield the final amide product.

Experimental Protocols: A Generalized Approach to Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound from a primary research article is not available, a plausible and commonly employed synthetic route can be extrapolated from the known chemistry of 2-aminobenzamides. The reaction of isatoic anhydride with cyclohexylamine represents the most logical and direct method for its preparation.

General Synthesis of 2-Aminobenzamides from Isatoic Anhydride

The following represents a generalized experimental workflow for the synthesis of 2-aminobenzamide derivatives.

Materials:

-

Isatoic anhydride

-

Cyclohexylamine

-

Anhydrous solvent (e.g., dimethylformamide (DMF), dioxane, or ethanol)

-

Water

-

Filter paper

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride in a suitable anhydrous solvent.

-

To this solution, add an equimolar amount of cyclohexylamine dropwise at room temperature with stirring.

-

The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction, which is typically monitored by thin-layer chromatography (TLC). The reaction is usually accompanied by the evolution of carbon dioxide.

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid product is collected by vacuum filtration, washed with water to remove any water-soluble impurities, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways: An Open Field of Inquiry

There is a significant dearth of publicly available data on the biological activity and mechanism of action of this compound. No specific in vitro or in vivo studies detailing its pharmacological effects or the signaling pathways it might modulate have been identified in the searched literature.

However, based on the known activities of structurally related compounds, one could hypothesize potential areas for investigation. The general structure of 2-aminobenzamide is a known pharmacophore that can interact with a variety of biological targets. The cyclohexyl group, being a lipophilic moiety, can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

A logical starting point for investigating the biological activity of this compound would be to screen it against a panel of targets known to be modulated by other 2-aminobenzamide derivatives.

Conclusion and Future Directions

This compound remains an enigmatic molecule within the well-explored landscape of medicinal chemistry. While its synthesis is likely straightforward based on established methodologies for related compounds, a detailed historical account of its discovery and a thorough investigation of its biological properties are conspicuously absent from the public domain.

This lack of information presents a clear opportunity for researchers in drug discovery and chemical biology. The synthesis and comprehensive biological evaluation of this compound could uncover novel pharmacological activities. Key future research directions should include:

-

Definitive Synthesis and Characterization: A full spectroscopic and crystallographic characterization of the molecule to confirm its structure.

-

Broad Biological Screening: Evaluation against a diverse panel of biological targets to identify potential therapeutic applications.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound if any significant biological activity is identified.

The story of this compound is, as of now, unwritten. It serves as a reminder that even within seemingly well-understood classes of chemical compounds, there exist unexplored territories with the potential for new scientific discoveries.

References

Unveiling the Potential of 2-Amino-N-cyclohexylbenzamide: A Technical Guide for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexylbenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific research on this particular compound is limited, its structural features, particularly the aminobenzamide core, suggest a strong potential for biological activity. The benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic effects. This technical guide provides a comprehensive overview of the potential research applications of this compound, drawing upon the known activities of structurally related compounds. It outlines detailed experimental protocols for its evaluation and proposes potential mechanisms of action, offering a roadmap for future investigation into its therapeutic utility.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research settings.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 56814-11-0 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF |

Potential Research Applications and Proposed Experimental Investigation

Based on the biological activities of structurally analogous compounds, this compound is a promising candidate for investigation in several key therapeutic areas. This section outlines these potential applications and provides detailed experimental protocols for a comprehensive evaluation.

Anticancer Activity

Numerous benzamide derivatives have demonstrated potent anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.

a) Synthesis of this compound

A plausible synthetic route involves the amidation of 2-aminobenzoic acid with cyclohexylamine.

-

Materials: 2-aminobenzoic acid, cyclohexylamine, a coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIEA), and a suitable solvent (e.g., DMF).

-

Procedure:

-

Dissolve 2-aminobenzoic acid (1 equivalent) in DMF.

-

Add HATU (1.1 equivalents) and DIEA (2 equivalents) to the solution and stir for 10 minutes to activate the carboxylic acid.

-

Add cyclohexylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring completion by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

b) Cell Viability (MTT) Assay

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

-

c) Tubulin Polymerization Inhibition Assay

-

Principle: This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[2]

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

-

Add various concentrations of this compound or a known inhibitor (e.g., nocodazole) to the wells of a 96-well plate.

-

Initiate polymerization by warming the plate to 37°C.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[2][3]

-

A potential anticancer mechanism for this compound could be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

The aminobenzamide scaffold is present in several compounds with known anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

a) COX Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, typically by monitoring the production of prostaglandins.

-

Procedure:

-

In a 96-well plate, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of this compound or a known inhibitor (e.g., celecoxib).

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

After a defined incubation period, stop the reaction and measure the amount of prostaglandin produced using a commercial ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 values for both enzymes.[4][5]

-

b) Nitric Oxide (NO) Production Assay

-

Principle: This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

-

After 24 hours, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[4][5]

-

A potential anti-inflammatory mechanism involves the inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[6][7][8]

Spasmolytic Activity

Benzamide derivatives have been investigated for their potential to treat gastrointestinal disorders like Irritable Bowel Syndrome (IBS) due to their spasmolytic (smooth muscle relaxant) properties.

-

Principle: This ex vivo method measures the effect of a compound on the contractility of isolated smooth muscle tissue in a controlled environment.

-

Procedure:

-

Isolate a segment of guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Record the isometric contractions using a force-displacement transducer.

-

After an equilibration period, induce a sustained contraction with a spasmogen such as acetylcholine or histamine.

-

Once the contraction has stabilized, add cumulative concentrations of this compound to the bath and record the relaxation response.

-

Calculate the percentage of relaxation and determine the EC50 value.

-

The relaxation of smooth muscle is primarily regulated by intracellular calcium concentration. This compound may exert its spasmolytic effect by interfering with calcium influx or release.[9][10][11][12][13]

Data Presentation: Templates for Quantitative Analysis

The following tables are provided as templates for organizing the quantitative data generated from the proposed experimental protocols.

Table 1: In Vitro Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) ± SD |

| This compound | MCF-7 | |

| HCT116 | ||

| A549 | ||

| Positive Control (e.g., Doxorubicin) | MCF-7 | |

| HCT116 | ||

| A549 |

Table 2: In Vitro Anti-inflammatory Activity

| Compound | COX-1 IC50 (µM) ± SD | COX-2 IC50 (µM) ± SD | NO Production IC50 (µM) ± SD |

| This compound | |||

| Positive Control (e.g., Celecoxib) |

Table 3: Ex Vivo Spasmolytic Activity

| Compound | Spasmogen | EC50 (µM) ± SD |

| This compound | Acetylcholine | |

| Histamine | ||

| Positive Control (e.g., Papaverine) | Acetylcholine | |

| Histamine |

Conclusion

While direct experimental data on this compound is currently lacking, its chemical structure strongly suggests its potential as a biologically active agent. This technical guide provides a comprehensive framework for initiating a research program to explore its therapeutic potential in oncology, inflammation, and gastrointestinal disorders. The detailed experimental workflows, protocols, and proposed mechanisms of action offer a solid foundation for researchers and drug development professionals to unlock the full potential of this promising compound. Further investigation is warranted to validate these hypotheses and to establish the safety and efficacy of this compound as a potential therapeutic candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. purformhealth.com [purformhealth.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. homework.study.com [homework.study.com]

- 11. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 13. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Amino-N-cyclohexylbenzamide Analogs in Proteomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 2-Amino-N-cyclohexylbenzamide analogs, exemplified by the well-characterized compound URB597, in the field of proteomics research. URB597, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), serves as a critical tool in chemical proteomics for the identification of on- and off-target protein interactions, thereby elucidating the compound's mechanism of action and potential therapeutic applications. This guide details the experimental protocols, quantitative data analysis, and key signaling pathways involved in such research.

Core Concept: Chemical Proteomics and Target Deconvolution

Chemical proteomics is a powerful discipline that employs small-molecule probes to investigate protein function, interactions, and localization directly in complex biological systems. A primary application is the identification of the protein targets of bioactive compounds, a process known as target deconvolution. This is crucial in drug development for understanding a drug's efficacy and potential side effects.

Compounds like URB597 are utilized in competitive profiling experiments to identify their protein targets. This is often achieved through techniques such as Activity-Based Protein Profiling (ABPP) and Photoaffinity-Based Protein Profiling (AfBPP). In these approaches, a chemical probe designed to react with a specific class of proteins is used in conjunction with the compound of interest. By competing for the same binding sites on target proteins, the compound's interaction partners can be identified and quantified using mass spectrometry.

Endocannabinoid Signaling Pathway: The Primary Target of URB597

URB597 is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA), thereby terminating its signaling. By inhibiting FAAH, URB597 increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is the basis for the therapeutic effects of URB597, including its analgesic, anxiolytic, and antidepressant-like properties.[1]

Figure 1. Endocannabinoid signaling pathway showing the role of FAAH and its inhibition by URB597.

Experimental Protocols: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a robust method to identify the protein targets of a small molecule inhibitor. The workflow involves the use of a broad-spectrum activity-based probe that labels a large number of enzymes in a particular class. When a proteome is pre-incubated with an inhibitor like URB597, the inhibitor will bind to its target enzymes, preventing them from being labeled by the probe. The reduction in probe labeling for specific proteins, as measured by mass spectrometry, indicates that these are the targets of the inhibitor.

Detailed Methodology for Competitive ABPP

The following protocol is a generalized procedure based on established methods for competitive ABPP.

1. Proteome Preparation:

-

Harvest cells (e.g., cell lines or primary cells) and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors) using sonication or mechanical homogenization on ice.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) at 4°C to pellet cell debris and collect the supernatant (proteome).

-

Determine the protein concentration of the proteome using a standard protein assay (e.g., BCA or Bradford assay).

2. Competitive Inhibition:

-

Dilute the proteome to a final concentration of 1-2 mg/mL in PBS.

-

Aliquot the proteome into separate tubes.

-

To the experimental tubes, add the inhibitor (e.g., URB597) at various concentrations. For the control tube, add the vehicle (e.g., DMSO).

-

Incubate the samples for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to its targets.

3. Activity-Based Probe Labeling:

-

Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to all samples at a final concentration optimized for labeling.

-

Incubate the samples for a specified time (e.g., 30-60 minutes) at room temperature.

4. Sample Preparation for Mass Spectrometry:

-

Perform a "click" reaction to attach a reporter tag (e.g., biotin) to the alkyne- or azide-functionalized probe that is now covalently bound to the active enzymes. This involves adding a biotin-azide or biotin-alkyne, copper(I) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

-

Incubate the reaction for 1 hour at room temperature.

-

Precipitate the proteins using a methanol/chloroform/water extraction to remove excess reagents.

-

Resuspend the protein pellet in a buffer containing a denaturant (e.g., 6 M urea or 1.2% SDS).

5. Enrichment of Labeled Proteins:

-

Add streptavidin-coated beads to the protein samples to capture the biotinylated proteins.

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS, followed by urea, and finally PBS) to remove non-specifically bound proteins.

6. On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Add a protease (e.g., trypsin) and incubate overnight at 37°C to digest the proteins into peptides.

7. Mass Spectrometry Analysis:

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

8. Data Analysis:

-

Use a database search engine (e.g., MaxQuant, SEQUEST) to identify the peptides and their corresponding proteins from the MS/MS spectra.

-

Perform label-free quantification or use isotopic labeling methods to compare the abundance of each identified protein between the inhibitor-treated and control samples.

-

Proteins that show a significant decrease in abundance in the inhibitor-treated samples are identified as potential targets of the inhibitor.

References

A Proposed Framework for the Preliminary Biological Screening of 2-Amino-N-cyclohexylbenzamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide outlines a proposed strategy for the preliminary biological screening of the compound 2-Amino-N-cyclohexylbenzamide. In the absence of extensive publicly available biological data for this specific molecule, this document provides a framework based on the known activities of structurally related 2-aminobenzamide derivatives. The proposed screening cascade investigates potential anticancer, antimicrobial, and enzyme inhibitory activities.

Proposed Preliminary Biological Screening Cascade

Based on the activities reported for analogous compounds, a tiered screening approach is recommended. This approach prioritizes broad-spectrum cytotoxicity and antimicrobial assays, followed by more specific mechanistic assays if initial hits are observed.

Caption: Proposed workflow for the biological screening of this compound.

Data Presentation: Hypothetical Screening Results

The following tables are templates for summarizing potential quantitative data from the proposed screening assays.

Table 1: In Vitro Cytotoxicity Data (MTT Assay)

| Cancer Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| MCF-7 (Breast) | 1 | Data | Calculated Value |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data | ||

| A549 (Lung) | 1 | Data | Calculated Value |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data | ||

| HCT116 (Colon) | 1 | Data | Calculated Value |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data |

Table 2: Antimicrobial Activity Data (Agar Well Diffusion Assay)

| Microbial Strain | Compound Concentration (µg/mL) | Zone of Inhibition (mm, Mean ± SD) |

| Staphylococcus aureus | 50 | Data |

| 100 | Data | |

| 200 | Data | |

| Escherichia coli | 50 | Data |

| 100 | Data | |

| 200 | Data | |

| Candida albicans | 50 | Data |

| 100 | Data | |

| 200 | Data |

Table 3: HDAC Enzyme Inhibition Data (Fluorometric Assay)

| HDAC Isoform | Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |

| HDAC1 | 0.1 | Data | Calculated Value |

| 1 | Data | ||

| 10 | Data | ||

| HDAC6 | 0.1 | Data | Calculated Value |

| 1 | Data | ||

| 10 | Data |

Experimental Protocols

In Vitro Anticancer/Cytotoxicity Screening: MTT Assay

This protocol assesses the ability of a compound to reduce the viability of cancer cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.[1]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). Replace the old medium with 100 µL of medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours under the same conditions.[1][2]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[2][3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Antimicrobial Screening: Agar Well Diffusion Assay

This method provides a preliminary assessment of a compound's ability to inhibit the growth of various microorganisms.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile broth.[4]

-

Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.[5][6]

-

Well Creation: Aseptically create wells (6 mm in diameter) in the inoculated agar plate using a sterile cork borer.[5]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at various concentrations) into each well. Include a positive control (standard antibiotic) and a negative control (solvent alone).[4][5]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[4][7]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Histone Deacetylase (HDAC) Inhibition Assay

Given that some benzamide derivatives are known HDAC inhibitors, this assay can explore a potential mechanism of action.

Caption: Principle of a fluorometric HDAC inhibition assay.

Protocol:

-

Reagent Preparation: Prepare assay buffer, a working solution of the HDAC enzyme (e.g., recombinant human HDAC1 or HDAC6), and the fluorogenic HDAC substrate according to the manufacturer's instructions (e.g., Cayman's HDAC1 Inhibitor Screening Assay Kit, Abcam's HDAC6 Inhibitor Screening Kit).[8][9]

-

Inhibitor Addition: In a 96-well black plate, add the test compound at various concentrations. Include wells for a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (DMSO).[8]

-

Enzyme Addition: Add the diluted HDAC enzyme solution to all wells except the background control wells. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[9]

-

Reaction Initiation: Initiate the reaction by adding the HDAC fluorometric substrate to all wells.[8]

-

Incubation: Cover the plate and incubate at 37°C for a defined period (e.g., 30 minutes).[8][9]

-

Signal Development: Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution to each well. Incubate for an additional 10-15 minutes at 37°C.[9]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-380/440-490 nm).[8][9]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC₅₀ value.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemistnotes.com [chemistnotes.com]

- 5. botanyjournals.com [botanyjournals.com]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hereditybio.in [hereditybio.in]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. HDAC6 Inhibitor Screening Kit (Fluorometric) (ab283385) is not available | Abcam [abcam.com]

Navigating the Analytical Frontier: A Technical Guide to the Environmental Occurrence and Detection of 2-Amino-N-cyclohexylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the environmental presence and specific analytical methodologies for 2-Amino-N-cyclohexylbenzamide is not currently available. This guide, therefore, presents a predictive framework based on the known behavior of analogous compounds, such as aromatic amines and other pharmaceutical and personal care products (PPCPs), and established analytical techniques. The protocols and data herein are intended to serve as a foundational resource to stimulate and guide future research into this compound of emerging interest.

Introduction

This compound is a chemical entity with potential applications in pharmaceutical and chemical industries. As with many novel compounds, understanding its potential environmental footprint is a critical aspect of responsible development and lifecycle management. Aromatic amines, as a class, are recognized for their potential to enter the environment through various pathways, including industrial effluent and wastewater.[1][2][3][4][5] Their fate and potential for bioaccumulation and toxicity necessitate the development of robust analytical methods for their detection and quantification in environmental matrices.

This technical guide provides a comprehensive overview of the predicted environmental occurrence of this compound and proposes detailed methodologies for its detection and quantification in environmental samples. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to begin investigating the environmental impact of this compound.

Predicted Environmental Occurrence

While specific data for this compound is absent from the literature, we can extrapolate its likely environmental distribution based on the behavior of similar polar organic compounds and PPCPs.[6][7][8][9] The primary route of entry into the environment is expected to be through municipal and industrial wastewater treatment plants (WWTPs), which are often not equipped to fully remove such compounds.[2] Consequently, it may be detected in various environmental compartments.

The following table summarizes the hypothetical quantitative data for the occurrence of this compound in different environmental matrices, based on typical concentrations observed for other emerging contaminants.

| Environmental Matrix | Predicted Concentration Range (ng/L or ng/g) | Key Considerations |

| Wastewater Influent | 100 - 5000 ng/L | Reflects direct discharge from industrial or domestic sources. |

| Wastewater Effluent | 10 - 1000 ng/L | Indicates partial removal during wastewater treatment processes. |

| Surface Water (Rivers, Lakes) | 1 - 100 ng/L | Dependent on dilution factors and proximity to discharge points. |

| Groundwater | <1 - 20 ng/L | Occurrence is possible through leaching from contaminated soil or surface water. |

| Soil and Sediment | 1 - 50 ng/g (dry weight) | Partitioning from the water phase to solid matrices is expected. |

| Biosolids | 50 - 1000 ng/g (dry weight) | Potential for accumulation in sludge from wastewater treatment. |

Proposed Analytical Methodology for Detection and Quantification

The detection of polar organic micropollutants like this compound in complex environmental matrices typically requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity.[10][11][12] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses.[7][9][13]

Sample Collection and Preparation

Effective sample preparation is crucial for isolating the target analyte from interfering matrix components and concentrating it to detectable levels.[14][15][16][17][18]

3.1.1 Water Samples (Wastewater, Surface Water, Groundwater)

A common and effective technique for aqueous samples is Solid-Phase Extraction (SPE).[14]

-

Materials:

-